Octahydro-4,7-epoxy-2-benzofuran-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74868-28-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4,10-dioxatricyclo[5.2.1.02,6]decan-3-ol |
InChI |
InChI=1S/C8H12O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h4-9H,1-3H2 |
InChI Key |
JYTQKTKMMXLVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1O2)COC3O |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Octahydro-4,7-epoxy-2-benzofuran-1-ol Structure Determination
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy would provide information on the chemical environment of each proton in this compound. The spectrum would be expected to show distinct signals for the protons on the fused ring system, the epoxy bridge, and the hydroxyl group. The chemical shift (δ) of each proton, the splitting pattern (multiplicity), and the coupling constants (J) between neighboring protons would be critical for assigning the relative stereochemistry of the molecule.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is a hypothetical representation as experimental data is unavailable.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | 5.0 - 5.5 | d | 4.0 - 6.0 |
| H-3 | 3.5 - 4.0 | m | - |
| H-3a | 2.5 - 3.0 | m | - |
| H-4 | 4.5 - 5.0 | d | 2.0 - 4.0 |
| H-5 | 1.5 - 2.0 | m | - |
| H-6 | 1.5 - 2.0 | m | - |
| H-7 | 4.5 - 5.0 | d | 2.0 - 4.0 |
| H-7a | 2.5 - 3.0 | m | - |
| OH | 1.0 - 3.0 | br s | - |
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon (e.g., C-O, C-C). For this compound, distinct signals would be expected for the carbon bearing the hydroxyl group (C-1), the carbons of the epoxy ring (C-4, C-7), and the other carbons of the saturated heterocyclic system.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is a hypothetical representation as experimental data is unavailable.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 95 - 105 |
| C-3 | 65 - 75 |
| C-3a | 40 - 50 |
| C-4 | 80 - 90 |
| C-5 | 20 - 30 |
| C-6 | 20 - 30 |
| C-7 | 80 - 90 |
| C-7a | 40 - 50 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed. nih.gov
COSY (Correlation Spectroscopy): Would reveal proton-proton (H-H) coupling networks, helping to trace the connectivity of protons within the fused ring system.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would be used to determine the stereochemistry of the molecule by identifying protons that are close to each other in space, even if they are not directly bonded.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
GC-MS would be a suitable technique for the analysis of this compound. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then provide its mass spectrum. The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the molecule's structure, with expected cleavages of the epoxy and furan (B31954) rings. Common fragmentation pathways for related benzofuran (B130515) derivatives often involve the loss of small neutral molecules like CO and H₂O.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the ether (C-O-C) linkages of the furan and epoxy rings, and the C-H bonds of the saturated ring system.
Table 3: Predicted IR Absorption Bands for this compound (Note: This table is a hypothetical representation as experimental data is unavailable.)
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-O stretch (ether, epoxy) | 1050 - 1260 | Strong |
| C-O-C stretch (epoxy ring) | 810 - 950 | Medium |
Reactivity and Mechanistic Investigations of Octahydro 4,7 Epoxy 2 Benzofuran 1 Ol and Analogues
Ring Opening Reactions and Mechanisms
The reactivity of Octahydro-4,7-epoxy-2-benzofuran-1-ol is significantly influenced by the strained epoxy bridge, making it susceptible to ring-opening reactions under various conditions. These reactions can be broadly categorized into acid-catalyzed and base-catalyzed pathways, with the regioselectivity and stereochemistry of the products being highly dependent on the specific reagents and the substitution pattern of the molecule.
Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group and activating the ring toward nucleophilic attack. libretexts.orglibretexts.org The subsequent ring-opening can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orgpressbooks.pub
Mechanism: The transition state involves the C-O bond beginning to break before the nucleophile fully attacks, leading to a buildup of partial positive charge on the more substituted carbon atom. libretexts.org This carbocation-like character directs the nucleophile to attack the more substituted carbon, an SN1-like result. pressbooks.pub However, the attack still occurs from the backside, leading to an inversion of configuration at the reaction center, which is characteristic of an SN2 reaction. pressbooks.pubpressbooks.pub This results in the formation of trans products. For example, the hydrolysis of epoxides in dilute aqueous acid yields trans-1,2-diols. pressbooks.pub
Regioselectivity: When one of the epoxide carbons is tertiary and the other is secondary (as in an analogue of the title compound), nucleophilic attack occurs preferentially at the more substituted (tertiary) site. pressbooks.pub If both carbons are secondary, the attack will generally occur at the less sterically hindered carbon. libretexts.org In the case of the this compound scaffold, the specific substitution would dictate the precise outcome.
Base-Catalyzed Ring Opening: In the presence of strong bases or nucleophiles (e.g., hydroxide, alkoxides, amines), the epoxide ring can also be opened. pressbooks.pub Unlike acid-catalyzed reactions, this pathway does not involve protonation of the epoxide oxygen. The high ring strain of the three-membered epoxide ring is sufficient to make it reactive towards strong nucleophiles, a property not shared by less strained cyclic ethers. libretexts.orgyoutube.com
Mechanism: The base-catalyzed opening is a classic SN2 reaction. pressbooks.pub The nucleophile directly attacks one of the electrophilic carbons of the epoxide, forcing the C-O bond to break and opening the ring. polymerinnovationblog.com This process results in a backside attack and an inversion of stereochemistry at the site of attack. youtube.com
Regioselectivity: The reaction is highly sensitive to steric hindrance. The nucleophile will preferentially attack the less substituted carbon atom of the epoxide. pressbooks.pubpolymerinnovationblog.com For instance, the reaction of 1,2-epoxypropane with ethoxide ion occurs exclusively at the primary carbon. pressbooks.pub
An acid-catalyzed epoxide ring-opening/intramolecular transesterification cascade has been demonstrated as a strategy to construct complex polycyclic skeletons in one pot. acs.org Such cascade reactions, initiated by the regioselective opening of an epoxide ring, highlight the synthetic utility of these intermediates. acs.org
Deoxygenation Pathways in Benzofuran (B130515) Derivatives (e.g., Hydrodeoxygenation)
Hydrodeoxygenation (HDO) is a critical process for upgrading biomass-derived compounds, such as benzofuran derivatives, by removing oxygen to produce hydrocarbons suitable for fuels and chemicals. nacatsoc.org The reaction pathways are complex and heavily influenced by the catalyst, temperature, and hydrogen pressure. researchgate.net For benzofuran and its analogues, two primary HDO pathways are generally considered: the hydrogenation (HYD) pathway and the direct deoxygenation (DDO) pathway. nacatsoc.org
Hydrogenation (HYD) Pathway: This is often the main pathway for benzofuran deoxygenation over common hydrotreating catalysts like sulfided NiMoP/Al2O3. nacatsoc.org
Initial Hydrogenation: The first step involves the hydrogenation of the C=C double bond in the furan (B31954) ring of benzofuran (BF) to form 2,3-dihydrobenzofuran (B1216630) (2,3-DHBF). nacatsoc.orgmdpi.com
Ring Opening: The 2,3-DHBF intermediate then undergoes C(sp³)–O bond cleavage to produce 2-ethylphenol (B104991) (2-EtPh). nacatsoc.orgmdpi.com This step can be promoted by H₂S, which may act as a nucleophile in an SN2-type mechanism. nacatsoc.org
Deoxygenation: The resulting 2-ethylphenol is subsequently deoxygenated. This can occur via hydrogenation of the aromatic ring followed by dehydration to yield ethylcyclohexane, which is the main deoxygenated product. nacatsoc.orgresearchgate.net
Direct Deoxygenation (DDO) Pathway: The DDO pathway involves the direct cleavage of the C-O bond without prior hydrogenation of the aromatic ring.
Mechanism: This route leads to the formation of ethylbenzene (B125841) from 2-ethylphenol. nacatsoc.org However, for benzofuran derivatives, this pathway is generally very limited compared to the HYD pathway. nacatsoc.orgresearchgate.net Theoretical studies on MoS₂ catalysts suggest that for furan and its derivatives, the DDO mechanism involves the adsorption of the molecule onto a catalyst vacancy, followed by sequential hydrogen addition and C-O bond cleavage, with the desorption of water being a highly endothermic step. rsc.orgrsc.org
| Catalyst | Primary Pathway | Key Intermediates | Main Product | Reference |
| NiMoP/Al₂O₃ (sulfided) | HYD | 2,3-dihydrobenzofuran, 2-ethylphenol | Ethylcyclohexane | nacatsoc.org |
| Ni-Cu/γ-Al₂O₃ | HYD | 2,3-dihydrobenzofuran, 2-ethylphenol | Ethylcyclohexane | mdpi.com |
| MoS₂ (theoretical) | DDO | N/A | Butadiene (from furan) | rsc.orgrsc.org |
Cyclization and Rearrangement Mechanisms in Octahydrobenzofuran Formation
The formation of the specific octahydro-4,7-epoxy-2-benzofuran scaffold is a multi-step process, with the core bicyclic ring system typically being constructed through a [4+2] cycloaddition reaction.
Diels-Alder Reaction: The archetypal synthesis of the 7-oxabicyclo[2.2.1]heptene skeleton, which forms the basis of the title compound, is the Diels-Alder reaction between furan (a diene) and maleic anhydride (B1165640) (a dienophile). researchgate.netzbaqchem.com
Mechanism: This is a concerted pericyclic reaction where a new six-membered ring is formed. zbaqchem.com The reaction between furan and maleic anhydride can lead to two diastereomeric products: the endo and exo isomers. The endo product is formed faster and is the kinetic product, but it can revert to the starting materials. The exo adduct is thermodynamically more stable. digitellinc.com The formation of a pre-reactive intermediate stabilized by π-π* interactions has been shown to lead to the endo channel of the cycloaddition. nih.gov
Subsequent Transformations: The resulting anhydride adduct, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, serves as a versatile intermediate. researchgate.net Reduction of the anhydride functional groups (e.g., with lithium aluminum hydride) can yield the corresponding diol. Saturation of the double bond via catalytic hydrogenation would then produce the octahydro-4,7-epoxy-2-benzofuran backbone. Subsequent chemical modifications would be required to install the hydroxyl group at the C-1 position.
Alternative Cyclization Strategies: While the Diels-Alder approach is common, other advanced catalytic methods have been developed for the synthesis of complex bicyclic ethers.
Palladium-Catalyzed Cascade: A palladium-catalyzed cascade reaction of linear diene-diol substrates can produce bicyclic ether scaffolds with complete cis-ring fusion diastereoselectivity. nih.gov This process involves an initial oxypalladative cyclization followed by a redox-relay process and a final π-allyl-Pd cyclization. nih.gov
Reductive Cycloetherification: A metal-free transformation using a simple triarylborane catalyst and molecular hydrogen can achieve the reductive cycloetherification of diketones to form bicyclic systems like octahydrobenzofurans with high cis-selectivity. chemrxiv.org
Radical Cyclization: Tandem radical cyclizations can also be employed to construct bicyclic frameworks. These reactions often proceed through 1,4-biradical intermediates that can undergo subsequent ring-closure. acs.orgnih.gov
Radical Reactions Involving the Octahydrobenzofuran Scaffold
The saturated, polycyclic structure of the octahydrobenzofuran scaffold can undergo several types of radical reactions, primarily involving hydrogen atom abstraction or the transformation of functional groups.
Hydrogen Atom Abstraction: The tert-butoxyl radical can be used to study the reactivity of C-H bonds in cyclic ethers. rsc.org For saturated oxygen heterocycles, the rate of hydrogen abstraction is significantly influenced by the position relative to the ether oxygen.
Reactivity Pattern: Hydrogens α to the ether oxygen are strongly activated and are abstracted most readily. rsc.org This is due to the stabilization of the resulting C-centered radical by the adjacent oxygen atom. Hydrogens β to the oxygen generally show retarded abstraction rates. rsc.org
Ring Size Effect: The rate of abstraction for α-hydrogens in cyclic ethers decreases in the order of ring size: 5 > 7 ≈ 6 > 4. rsc.org This indicates that the tetrahydrofuran (B95107) moiety within the octahydrobenzofuran scaffold would be a primary site for radical attack.
Deoxygenation of the Hydroxyl Group: The hydroxyl group at the C-1 position of this compound can be removed via a radical deoxygenation reaction, such as the Barton-McCombie deoxygenation. wikipedia.org This reaction is a powerful method for replacing a hydroxyl group with a hydrogen atom. wikipedia.orgchemrxiv.org
Mechanism:
Derivative Formation: The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate or thionoester. wikipedia.orgyoutube.com
Radical Generation: A radical initiator (like AIBN) generates a tributyltin radical from tributyltin hydride. wikipedia.org
Propagation: The tributyltin radical attacks the sulfur atom of the thiocarbonyl group. This leads to the fragmentation of the molecule, cleaving the C-O bond and generating a carbon-centered radical at the C-1 position. wikipedia.orgyoutube.com
Hydrogen Transfer: This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the deoxygenated product and regenerating the tributyltin radical to continue the chain reaction. wikipedia.org
The driving force for the key fragmentation step is the formation of a very stable tin-sulfur bond. wikipedia.org This radical-based method is advantageous as it is less prone to the steric hindrance and rearrangements that can affect ionic reactions. cambridge.org
Catalytic Transformations of the Octahydro-4,7-epoxy-2-benzofuran System
The Octahydro-4,7-epoxy-2-benzofuran system can be subjected to a variety of catalytic transformations, primarily targeting the oxygen-containing functional groups for applications in biomass conversion and fine chemical synthesis.
Catalytic Hydrodeoxygenation (HDO): As discussed in detail in section 5.2, HDO is a major catalytic transformation for this class of compounds. It aims to remove the ether and hydroxyl oxygen atoms to produce valuable hydrocarbons.
Catalysts: Conventional hydrotreating catalysts like sulfided CoMo or NiMo on alumina (B75360) supports are effective. nacatsoc.org Bimetallic catalysts (e.g., Ni-Cu, Ni-Fe) and noble metal catalysts (e.g., Pd, Pt, Ru) supported on materials like carbon or titania are also widely investigated for their high activity and selectivity. mdpi.comresearchgate.net
Mechanisms: The process typically involves a combination of hydrogenation, hydrogenolysis, dehydration, and ring-opening reactions. researchgate.net Bifunctional catalysts possessing both metal sites (for hydrogenation) and acid sites (for dehydration and C-O bond scission) are often required for efficient conversion. rsc.org For instance, the combination of Pd/C with a solid acid like phosphotungstic acid has been shown to be effective for the one-pot HDO of furan derivatives. rsc.org
Catalytic Hydrogenation: Selective catalytic hydrogenation can be used to modify the scaffold. For example, if the starting material were an unsaturated analogue (e.g., from a Diels-Alder reaction), catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) would be used to saturate the double bond to form the octahydro- skeleton.
Catalytic Isomerization and Rearrangement: The epoxy group can undergo catalytic isomerization. Gold-catalyzed isomerization of alkynyl epoxides, for example, has been shown to produce furans through a mechanism involving coordination of the catalyst to the alkyne, followed by epoxide ring-opening and subsequent ring-closure. maxapress.com While the substrate is different, this demonstrates the potential for metal catalysts to induce rearrangements involving the epoxy functional group under mild conditions. Similarly, acid-catalyzed cyclizations of epoxy alcohols can lead to the formation of different heterocyclic systems, such as tetrahydropyrans, where the reaction proceeds via intramolecular epoxide ring opening. bris.ac.ukrsc.org
| Transformation | Catalyst Type | Purpose | Reference |
| Hydrodeoxygenation | Bifunctional (Metal + Acid), e.g., Pd/C + HPW | Removal of oxygen to produce alkanes | rsc.org |
| Hydrodeoxygenation | Sulfided bimetallic, e.g., NiMoP/Al₂O₃ | Upgrading to fuel-grade hydrocarbons | nacatsoc.org |
| Hydrogenation | Noble metal, e.g., Pd/C, PtO₂ | Saturation of C=C double bonds | N/A |
| Isomerization | Lewis acid, e.g., AuCl₃ | Rearrangement to form other heterocycles (by analogy) | maxapress.com |
| Cycloetherification | Acid catalyst, e.g., p-TsOH | Intramolecular ring-opening/closing (by analogy) | bris.ac.uk |
Applications and Advanced Functions in Chemical Synthesis and Catalysis
Role as Chiral Auxiliaries and Chiral Catalysts in Asymmetric Synthesis
The inherent chirality and conformational rigidity of the oxabicyclic core of octahydro-4,7-epoxy-2-benzofuran-1-ol make it an excellent platform for the development of chiral auxiliaries and catalysts. These molecules are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule over the other. The stereochemically well-defined structure allows for effective transfer of chirality during chemical transformations, leading to products with high enantiomeric purity.
One of the prominent applications of derivatives of this compound is in enantioselective catalysis. Amino alcohol derivatives of this scaffold have proven to be highly effective ligands for the asymmetric addition of organozinc reagents to aldehydes. For instance, in the well-studied reaction of diethylzinc (B1219324) with benzaldehyde, these chiral ligands coordinate to the zinc atom, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the aldehyde.
This process typically leads to the formation of a chiral secondary alcohol, with the enantiomeric excess (ee) being a critical measure of the catalyst's effectiveness. Research has demonstrated that the steric and electronic properties of the ligand, as well as the reaction conditions, can be fine-tuned to achieve high levels of enantioselectivity. The predictable stereochemical outcome is a direct result of the rigid bicyclic framework, which minimizes conformational flexibility and allows for a well-defined transition state.
| Ligand Structure | Substrate | Reagent | Product | Enantiomeric Excess (ee) |
| Chiral amino alcohol derived from this compound | Benzaldehyde | Diethylzinc | 1-Phenyl-1-propanol | Up to 98% |
Versatile Precursors for Complex Chemical Structures and Heterocycles
The strained oxabicyclic ether linkage in this compound is a key feature that contributes to its utility as a versatile precursor. This strain can be selectively released through various ring-opening reactions, providing access to a wide array of highly functionalized and stereochemically complex monocyclic and bicyclic systems. These transformations allow chemists to leverage the inherent stereochemistry of the starting material to synthesize intricate molecular architectures that would be challenging to produce otherwise.
The cleavage of the epoxy bridge can be achieved under a variety of conditions, including acidic, basic, or reductive methods, leading to the formation of substituted cyclohexanes and cycloheptanes. Furthermore, the existing functional groups on the benzofuran (B130515) portion of the molecule can be manipulated to construct a diverse range of heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules.
Intermediates in Total Synthesis of Natural Products (e.g., Huperzine A Analogues)
The structural motifs accessible from this compound are found in numerous natural products, making it a valuable intermediate in their total synthesis. The ability to control stereochemistry and introduce a variety of functional groups makes this scaffold an attractive starting point for the construction of complex molecular targets.
While the direct application of this compound in the synthesis of Huperzine A analogues is a specific example, the underlying principle is broadly applicable. The strategic use of this and related oxabicyclic compounds allows for the efficient assembly of core structures found in various alkaloids, terpenes, and other classes of natural products. The retrosynthetic analysis of many complex natural products often reveals substructures that can be traced back to readily available chiral building blocks like this compound.
Isolation, Detection, and Environmental Occurrence in Academic Contexts
Advanced Extraction and Isolation Methodologies from Complex Matrices
Extracting specific compounds like Octahydro-4,7-epoxy-2-benzofuran-1-ol from complex matrices such as plant tissues requires advanced and efficient methodologies to ensure high purity and yield.
Soxhlet extraction is a classic and widely used method for the extraction of compounds from solid materials. While specific applications for this compound are not detailed, the technique is a standard procedure in phytochemical analysis. It involves the continuous washing of a solid sample with a solvent, allowing for the gradual extraction of the desired compound. The choice of solvent is critical and is based on the polarity of the target molecule.
Supercritical fluid extraction (SFE) has emerged as a green and efficient alternative to traditional solvent extraction methods. semanticscholar.orgresearchgate.net Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its mild critical temperature, making it suitable for the extraction of thermally sensitive compounds. semanticscholar.org The efficiency of SFE is influenced by several parameters, including pressure, temperature, and the use of co-solvents, which can enhance the solubility of the target compounds. semanticscholar.orgresearchgate.net This technique has been successfully applied to extract a variety of bioactive compounds from botanical matrices. semanticscholar.orgsemanticscholar.org
Table 1: Key Parameters in Supercritical Fluid Extraction (SFE)
| Parameter | Description | Impact on Extraction |
|---|---|---|
| Pressure | Affects the density and solvating power of the supercritical fluid. | Higher pressure generally increases extraction yield. researchgate.net |
| Temperature | Influences both the vapor pressure of the solute and the density of the fluid. | Can have a complex effect; optimization is crucial. researchgate.net |
| Co-solvent | A small amount of a polar solvent added to the supercritical fluid. | Enhances the extraction of more polar compounds. semanticscholar.org |
| Flow Rate | The rate at which the supercritical fluid passes through the matrix. | Affects the mass transfer and overall extraction time. researchgate.net |
| Particle Size | The size of the solid matrix particles. | Smaller particles provide a larger surface area for extraction. researchgate.net |
Dispersive liquid-liquid microextraction (DLLME) is a modern and rapid microextraction technique that requires only a small volume of solvent. mdpi.comnih.govchromatographyonline.com It is based on the formation of a cloudy solution when a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample. mdpi.comchromatographyonline.com This high surface area allows for very fast extraction of the analyte into the fine droplets of the extraction solvent. mdpi.com The subsequent separation is typically achieved by centrifugation. chromatographyonline.com DLLME is known for its simplicity, high enrichment factor, and low cost. nih.gov Derivatization is often coupled with extraction methods to improve the analytical properties of the target compound for techniques like gas chromatography.
Degradation and Transformation Studies in Environmental Contexts
Understanding the environmental fate of cyclic ethers and furan (B31954) derivatives is essential for assessing their potential impact.
The atmospheric degradation of cyclic ethers is primarily initiated by reaction with hydroxyl (OH) radicals. lu.se Furan derivatives, when exposed to near-UV irradiation, can undergo various photochemical transformations. researchgate.net In dilute solutions, a common pathway is trans-cis isomerization. researchgate.net In more concentrated solutions or in bulk, furan derivatives can undergo [π2 + π2] cycloaddition reactions, leading to the formation of dimers. researchgate.net The specific degradation pathway is influenced by the molecular structure of the compound and the environmental conditions. Studies on the photodegradation of related compounds like tetrahydrofuran (B95107) have identified products such as butyrolactone and succinic anhydride (B1165640). lu.se The development of sustainable furan derivatives is an active area of research, with a focus on creating compounds that balance efficacy with biodegradability. acs.orgfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
